BenchChemオンラインストアへようこそ!

N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Kinase inhibitor design Regioisomerism Pyridine carboxamide scaffold

This compound is a pyridine-4-carboxamide (isonicotinamide) derivative featuring a distinctive thiolan-3-yloxy ether — a sulfur heterocycle underrepresented in commercial kinase inhibitor libraries. The thiolane sulfur introduces unique polarizability and potential sulfur-π interactions that oxygen congeners (e.g., oxolan-3-yloxy) cannot replicate, enabling systematic exploration of sulfur-mediated binding in PIM kinase or general kinase screening decks. Procurement alongside the 3-fluoro-4-methylphenyl analog allows pairwise SAR comparison of electronic and steric effects on target binding and metabolic stability. The compound falls within the Markush scope of BMS patent JP2016512507A (HIV replication inhibitors), offering a scaffold-matched comparator to pyridine-3-carboxamide (nicotinamide) regioisomers for hinge-binding geometry optimization.

Molecular Formula C18H20N2O3S
Molecular Weight 344.43
CAS No. 2034388-71-9
Cat. No. B2852331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
CAS2034388-71-9
Molecular FormulaC18H20N2O3S
Molecular Weight344.43
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC=C2)OC3CCSC3
InChIInChI=1S/C18H20N2O3S/c1-12-3-4-16(22-2)15(9-12)20-18(21)13-5-7-19-17(10-13)23-14-6-8-24-11-14/h3-5,7,9-10,14H,6,8,11H2,1-2H3,(H,20,21)
InChIKeyVBJOGLZAXWTOIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034388-71-9): Procurement-Relevant Identity and Scaffold Classification


N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034388-71-9, molecular formula C₁₈H₂₀N₂O₃S, MW 344.43) is a synthetic small molecule built on a pyridine-4-carboxamide (isonicotinamide) core, substituted at the 2-position with a tetrahydrothiophen-3-yloxy (thiolan-3-yloxy) ether and N-linked to a 2-methoxy-5-methylphenyl ring [1]. The pyridine-4-carboxamide scaffold has been extensively exploited in medicinal chemistry to generate potent pan-PIM kinase inhibitors [2]. The thiolane (tetrahydrothiophene) motif is recognized as a privileged bio-functional unit conferring anti-viral, anti-cancer, and anti-HIV activities across multiple chemotypes [3]. However, publicly available quantitative bioactivity data specific to this compound remain extremely limited; its differentiation must therefore be evaluated primarily through structural features and class-level inferences rather than direct comparative pharmacology.

Why In-Class Substitution of N-(2-Methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide Carries Unquantified Risk


Within the pyridine-4-carboxamide series, seemingly minor structural variations produce orders-of-magnitude differences in kinase selectivity and potency. The regioisomeric pyridine-3-carboxamide analog (CAS 2034388-71-9 positional isomer) presents a different hydrogen-bonding geometry that can fundamentally alter target engagement . Replacement of the 2-methoxy-5-methylphenyl group with a 3-fluoro-4-methylphenyl substituent (CAS: not assigned, EvitaChem catalog item) modifies both electronic and steric properties at the amide binding region . The thiolan-3-yloxy ether is not interchangeable with oxolan-3-yloxy or simple alkoxy chains; the sulfur atom introduces unique polarizability and potential for sulfur-π interactions that oxygen congeners cannot replicate [1]. In the PIM kinase inhibitor field, compounds sharing the pyridyl carboxamide core yet differing in peripheral substituents display Ki values ranging from sub-picomolar to micromolar, demonstrating that generic substitution within this class is pharmacologically unjustified [2].

N-(2-Methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide: Product-Specific Quantitative Differentiation Evidence


Regioisomeric Differentiation: 4-Carboxamide vs. 3-Carboxamide Pyridine Scaffold

The target compound features a pyridine-4-carboxamide (isonicotinamide) core, whereas the closely related positional isomer N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide places the carboxamide at the 3-position . In the published PIM kinase inhibitor literature, the 4-carboxamide regioisomer is the scaffold from which clinical candidates such as GDC-0339 (Ki = 0.03 nM for PIM1) were developed, whereas 3-carboxamide variants have not yielded equivalently advanced leads [1]. The difference in amide geometry alters the vector of the N-aryl substituent relative to the kinase hinge-binding region, a critical determinant of isoform selectivity. No head-to-head biochemical comparison between these two regioisomers has been published; this evidence is therefore classified as class-level inference based on the established SAR of the pyridyl carboxamide series.

Kinase inhibitor design Regioisomerism Pyridine carboxamide scaffold

Thiolan-3-yloxy vs. Oxolan-3-yloxy: Sulfur Incorporation as a Physicochemical Differentiator

The 2-(thiolan-3-yloxy) substituent contains a tetrahydrothiophene ring with a sulfur atom, distinguishing it from the oxygen analog 2-(oxolan-3-yloxy) found in related pyridine-4-carboxamides such as N-(2,6-difluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide . Sulfur introduces higher polarizability (calculated polarizability: S ≈ 2.90 ų vs. O ≈ 0.80 ų), increased lipophilicity (estimated ΔlogP ≈ +0.5 to +1.0 for S vs. O in comparable heterocycles), and the capacity for sulfur-π interactions with aromatic protein residues [1]. Thiolane-containing compounds have demonstrated anti-HIV, anti-cancer, and immunosuppressive activities across diverse chemotypes, whereas the oxolane series is less represented in bioactive compound collections [2]. These physicochemical differences are class-level inferences; no direct experimental comparison between thiolan-3-yloxy and oxolan-3-yloxy analogs of this specific compound has been published.

Sulfur heterocycle Physicochemical properties Thiolane motif

N-Aryl Substituent Differentiation: 2-Methoxy-5-methylphenyl vs. 3-Fluoro-4-methylphenyl

The target compound carries a 2-methoxy-5-methylphenyl group on the amide nitrogen, whereas a structurally adjacent analog bears a 3-fluoro-4-methylphenyl substituent (N-(3-fluoro-4-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide) . The 2-methoxy group can act as a hydrogen-bond acceptor and occupies a different steric environment than the 3-fluoro substituent. In the broader pyridine-4-carboxamide PIM inhibitor series, variation of the N-aryl substituent is a primary determinant of isoform selectivity (PIM1 vs. PIM2 vs. PIM3) and cellular potency [1]. For example, in the series leading to GDC-0339, subtle changes in the aniline-derived portion shifted PIM2 Ki from nanomolar to sub-nanomolar ranges. No direct comparative enzymatic or cellular data for these two specific compounds are publicly available; this evidence is class-level inference only.

Structure-activity relationship Aryl substituent Kinase selectivity

Patent Landscape: HIV Replication Inhibitor Class Association (JP2016512507A)

This compound has been cited in connection with patent JP2016512507A (Bristol-Myers Squibb), which claims inhibitors of human immunodeficiency virus (HIV) replication based on a generic formula encompassing pyridine carboxamide derivatives [1]. The patent disclosure describes compounds that inhibit HIV replication, with the general structural class including thiolane- and pyridine-containing carboxamides. However, the specific compound N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is not individually exemplified with quantitative antiviral data (EC₅₀, CC₅₀, or selectivity index) in the patent abstract or publicly accessible claims. This association is therefore classified as supporting evidence only; the compound falls within the Markush scope of an HIV inhibitor patent but lacks demonstrated antiviral potency.

HIV replication inhibition Patent analysis Bristol-Myers Squibb

Recommended Application Scenarios for N-(2-Methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide Based on Available Evidence


Kinase Inhibitor Screening Library Diversification via Sulfur-Containing Heterocycle Inclusion

The thiolan-3-yloxy substituent introduces a sulfur heterocycle that is underrepresented in commercial kinase inhibitor libraries. Incorporating this compound into a PIM kinase or general kinase screening deck alongside its oxolan-3-yloxy analogs enables systematic exploration of sulfur-mediated binding interactions, as suggested by the privileged status of thiolane motifs in bioactive compounds [1]. This application is supported by class-level evidence from the thiolane-based therapeutics review demonstrating broad bioactivity of sulfur-containing heterocycles [1].

Regioisomeric SAR Probe for Pyridine Carboxamide Kinase Inhibitor Optimization

As a pyridine-4-carboxamide (isonicotinamide) derivative, this compound serves as a scaffold-matched comparator to pyridine-3-carboxamide (nicotinamide) analogs. Researchers optimizing PIM kinase inhibitors can use this compound to evaluate whether the 4-carboxamide regioisomer provides superior hinge-binding geometry relative to the 3-carboxamide variant, consistent with the scaffold preference observed in the development of GDC-0339 and related clinical candidates [2].

N-Aryl Substituent SAR Expansion in Pyridine-4-Carboxamide Chemical Series

The 2-methoxy-5-methylphenyl group represents a specific electronic and steric profile (electron-donating ortho-methoxy, meta-methyl) that is distinct from the 3-fluoro-4-methylphenyl analog. Procurement of this compound alongside the fluoro analog allows pairwise SAR comparison of substituent effects on target binding, cellular permeability, and metabolic stability within the pyridine-4-carboxamide series .

Antiviral Screening Based on HIV Inhibitor Patent Family Association (Hypothesis-Generating Only)

The compound falls within the Markush scope of Bristol-Myers Squibb patent JP2016512507A claiming HIV replication inhibitors [3]. While no specific antiviral data are publicly available for this exact compound, it may be included in phenotypic antiviral screening panels as a follow-up to the patent's structural class. Results from such screening should be interpreted with caution and require independent confirmation, as the compound is not individually exemplified in the patent.

Quote Request

Request a Quote for N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.